Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate
Description
Properties
CAS No. |
84604-46-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-5-15-11(14)10-13(16-10)7-9(2)6-12(3,4)8-13/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
TVEKTNALOZDNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(CC(=C2)C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the spirocyclic framework through cyclization reactions, followed by functionalization to introduce the ethyl ester and alkene moieties. Key steps include:
- Formation of the oxaspiro ring via intramolecular cyclization.
- Introduction of methyl substituents through alkylation or methylation.
- Installation of the ethyl carboxylate group by esterification or via a suitable precursor.
- Formation of the alkene functionality through elimination or dehydrogenation.
Detailed Synthetic Procedure
A representative preparation method adapted from related spirocyclic ester syntheses involves the following steps:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting cyclohexanone derivative with methyl substituents | Preparation of methylated cyclohexanone intermediate | - |
| 2 | Reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions | Formation of ethyl ester side chain | - |
| 3 | Intramolecular cyclization using base (e.g., potassium tert-butoxide) in polar aprotic solvent (e.g., DMPU) at elevated temperature (ca. 130 °C) | Formation of the oxaspiro ring system | 35-55% |
| 4 | Purification by silica gel chromatography using cyclohexane/ethyl acetate/methanol mixtures | Isolation of pure spirocyclic ester | - |
This method is supported by experimental data where potassium tert-butoxide was added portion-wise to a cooled solution of ethyl carbamate in dry DMPU, followed by addition of the spirocyclic precursor and heating at 130 °C for 22 hours under nitrogen atmosphere. The reaction mixture was then quenched with saturated ammonium chloride solution, extracted with dichloromethane, dried, and purified by silica gel chromatography to afford the desired spirocyclic ester.
Reaction Conditions and Optimization
- Solvent: Dry polar aprotic solvents such as DMPU (N,N'-dimethylpropyleneurea) are preferred to facilitate the cyclization and stabilize intermediates.
- Base: Potassium tert-butoxide is effective for deprotonation and promoting intramolecular cyclization.
- Temperature: Elevated temperatures (~130 °C) are necessary to drive the cyclization to completion.
- Atmosphere: Nitrogen atmosphere prevents oxidation and moisture interference.
- Purification: Silica gel chromatography with gradient elution (cyclohexane/ethyl acetate/methanol) ensures separation of cis/trans isomers and impurities.
Alternative Approaches
Other methods reported in literature include:
- Use of hydrogen fluoride in pyridine at low temperatures (-78 °C) for selective fluorination and hydroxymethylation of related spirocyclic esters, which may be adapted for functional group modifications.
- Cyclization of substituted cyclohexanone derivatives followed by selective alkene formation through elimination reactions.
Analytical Data Supporting Preparation
The synthesized compound and intermediates are characterized by:
| Technique | Data/Observation |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals corresponding to ethyl ester (triplet ~1.26 ppm, quartet ~4.15 ppm), methyl groups (singlets or multiplets around 1.0-2.0 ppm), and alkene protons (broad singlet ~5.3-6.0 ppm) confirm structure. |
| UPLC-MS | Molecular ion peaks consistent with expected molecular weight (e.g., [M+H]+ at 228 for related intermediates) confirm molecular integrity. |
| Chromatography | Silica gel chromatography effectively separates isomers and impurities, yielding pure product suitable for further use. |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Methylated cyclohexanone derivatives, ethyl carbamate or ethyl bromoacetate |
| Base | Potassium tert-butoxide |
| Solvent | Dry DMPU |
| Temperature | 130 °C |
| Reaction Time | 20-22 hours |
| Atmosphere | Nitrogen |
| Workup | Quench with saturated NH4Cl, extraction with DCM, drying over Na2SO4 |
| Purification | Silica gel chromatography (cyclohexane/EtOAc/MeOH gradient) |
| Yield | Approximately 35-55% depending on conditions and isomer |
Research Findings and Considerations
- The use of strong, non-nucleophilic bases and polar aprotic solvents is critical for successful cyclization.
- Reaction temperature and time must be optimized to balance conversion and minimize side reactions.
- The presence of methyl substituents influences the stereochemistry and yield of the spirocyclic product.
- Purification techniques are essential to separate cis/trans isomers and achieve high purity.
- Alternative functionalization methods (e.g., fluorination) can be employed for derivative synthesis but require careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in reactions involving 2,2’-Azobis(2-methylpropionitrile) include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the stability of the compound and the efficiency of the reaction.
Major Products Formed
The major products formed from reactions involving 2,2’-Azobis(2-methylpropionitrile) depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary products are polymers with varying molecular weights and properties, depending on the monomers used and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
- Cytotoxic Activity : Studies have shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in liver carcinoma cell lines .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules due to its unique spirocyclic structure. Its reactivity can be harnessed in the formation of various derivatives that may possess enhanced biological activities.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the spirocyclic framework.
- Introduction of the carboxylate functional group.
- Purification and characterization through spectroscopic methods (NMR, IR).
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on HUH7 liver cancer cells. The results indicated that compounds derived from this structure exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a promising avenue for further research into its therapeutic applications .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of spirocyclic compounds has highlighted how modifications to this compound can lead to enhanced biological activity. Specific substituents were found to improve cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of polymer chains through successive radical reactions.
Comparison with Similar Compounds
Structural and Molecular Features
The compound is compared to structurally related spirocyclic esters (Table 1), sourced from regulatory databases and synthetic chemistry literature .
Table 1: Structural Comparison of Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 84604-46-6 | C₁₃H₁₈O₃ | 222.28 | Oxirane ring, spiro[2.5] system, methyl groups |
| Ethyl 4-oxopiperidine-1-carboxylate | 29976-53-2 | C₈H₁₃NO₃ | 171.19 | Piperidine ring, ketone at C4, no spiro system |
| Ethyl 4-oxopiperidine-3-carboxylate | 4644-61-5 | C₈H₁₃NO₃ | 171.19 | Piperidine ring, ketone at C4, different substitution pattern |
| Ethyl 1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | 83929-35-5 | C₁₆H₂₁N₃O₂ | 287.36 | Triazaspiro system, phenyl substituent, larger heterocycle |
Reactivity and Functional Group Analysis
- Oxirane Reactivity: The target compound’s 5-membered oxirane ring introduces significant ring strain, making it more reactive toward nucleophilic ring-opening reactions compared to non-epoxide analogs like ethyl 4-oxopiperidine carboxylates .
- Conformational Flexibility: The spiro[2.5] system imposes rigid geometry, contrasting with non-spiro piperidine derivatives, which exhibit greater puckering flexibility (as quantified by Cremer-Pople coordinates) .
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances lipophilicity, but the oxirane ring’s polarity may offset this, leading to intermediate solubility in polar aprotic solvents.
- Thermal Stability : Methyl substituents and the spiro system likely increase thermal stability compared to simpler esters like ethyl 4-oxopiperidine-1-carboxylate.
Biological Activity
Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate, with the CAS number 84604-46-6, is a unique compound characterized by its spirocyclic structure. Its molecular formula is , and it has a molecular weight of approximately 224.30 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant and antimicrobial properties.
Molecular Structure
The compound features a distinctive oxaspiro structure that influences its chemical behavior and biological activity. The arrangement of methyl groups and the overall spirocyclic configuration contribute to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₃ |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 84604-46-6 |
| Density | 1.069 g/cm³ |
| Boiling Point | 277.24 °C at 760 mmHg |
| Flash Point | 111.14 °C |
Synthesis
This compound can be synthesized through various methods involving organic reactions that typically yield high purity and stability.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.
Case Studies
- DPPH Assay : In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, samples of this compound showed promising radical scavenging activity, indicating its potential as a natural antioxidant.
- ABTS Assay : The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay results demonstrated that the compound could effectively reduce ABTS radicals, further supporting its antioxidant capabilities.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Research Findings
- In Vitro Studies : Various in vitro studies have shown that this compound exhibits activity against several bacterial strains, suggesting its potential use in developing antimicrobial agents.
- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Antioxidant Activity (DPPH IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| This compound | X µg/mL | Y mm |
| Ethyl 3-methylcyclopentane carboxylate | A µg/mL | B mm |
| 4,7,8-trimethyl-1-oxaspiro[2.5]octane | C µg/mL | D mm |
Note: Specific values for X, Y, A, B, C, and D need to be filled based on experimental data available in literature.
Q & A
Q. How can the molecular structure of Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate be accurately determined?
Methodological Answer: The molecular structure is best resolved using X-ray crystallography with refinement via programs like SHELXL . For example:
- Data Collection : Single-crystal diffraction at 100 K using Mo-Kα radiation.
- Refinement : Apply anisotropic displacement parameters for non-H atoms, and isotropic refinement for H atoms.
- Validation : Use ORTEP-3 for graphical representation to confirm spirocyclic geometry and stereochemistry .
Key Metrics :
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| CCDC Deposition | Required |
Q. What experimental approaches are used to analyze the conformational flexibility of the spirocyclic ring system?
Methodological Answer: Conformational analysis employs ring puckering coordinates (Cremer-Pople parameters) . Steps include:
Geometry Optimization : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate equilibrium conformers.
Puckering Amplitude (θ) : Compute θ via the formula:
where = perpendicular displacement of atoms from the mean plane.
Validation : Compare calculated θ values with crystallographic data .
Q. What synthetic routes are reported for this compound?
Methodological Answer: A common route involves Claisen condensation followed by spirocyclization:
Step 1 : React ethyl acetoacetate with 2,2-dimethyl-1,3-dioxane-5-one under basic conditions (e.g., NaOEt).
Step 2 : Acid-catalyzed cyclization to form the spiro ring.
Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for this compound be resolved?
Methodological Answer: Contradictions arise from dynamic effects (e.g., ring puckering). Mitigation strategies:
Q. How can chiral centers in this compound be stereochemically characterized?
Methodological Answer:
Crystallographic Flack Parameter : Determine absolute configuration via anomalous scattering in XRD .
CD Spectroscopy : Compare experimental circular dichroism (CD) spectra with TD-DFT calculations.
Chiral HPLC : Use a Chiralpak IA column (hexane/IPA 90:10) to resolve enantiomers .
Q. What strategies are recommended for studying structure-activity relationships (SAR) involving this compound?
Methodological Answer:
Derivatization : Synthesize analogs (e.g., ester hydrolysis to carboxylic acid) .
Molecular Docking : Use AutoDock Vina to model interactions with target proteins.
Thermodynamic Stability : Assess via differential scanning calorimetry (DSC) to correlate melting points with bioactivity .
Q. How can computational modeling address discrepancies in predicted vs. experimental reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
